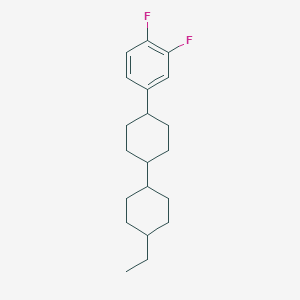

trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane): is a chemical compound with the molecular formula C20H28F2. It is characterized by the presence of two cyclohexane rings connected by an ethyl bridge and substituted with a 3,4-difluorophenyl group. This compound is notable for its applications in various fields, including materials science and pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane) typically involves the following steps:

Starting Materials: The synthesis begins with commercially available cyclohexane derivatives and 3,4-difluorobenzene.

Grignard Reaction: A Grignard reagent is prepared from 3,4-difluorobromobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the corresponding alcohol.

Dehydration: The alcohol is dehydrated using a strong acid like sulfuric acid to form the corresponding alkene.

Hydrogenation: The alkene is hydrogenated in the presence of a palladium catalyst to yield the desired trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Grignard reaction and hydrogenation steps to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Nucleophiles like amines (NH2R), thiols (SHR)

Major Products

Oxidation: Formation of ketones or carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Amino or thiol-substituted derivatives

科学的研究の応用

Chemistry

In chemistry, trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorinated phenyl groups on biological activity. It serves as a model compound for understanding the interactions between fluorinated aromatic rings and biological targets.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of liquid crystal materials. Its rigid structure and specific electronic properties make it suitable for use in liquid crystal displays (LCDs) and other optoelectronic devices.

作用機序

The mechanism of action of trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane) depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atoms can form strong hydrogen bonds with biological targets, enhancing binding affinity and specificity.

類似化合物との比較

Similar Compounds

- trans,trans-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane)

- trans,trans-4-(3,4-Difluorophenyl)-4’-propyl-1,1’-bi(cyclohexane)

Uniqueness

The uniqueness of trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane) lies in its specific substitution pattern and the presence of an ethyl bridge. This structure imparts distinct physical and chemical properties, making it particularly useful in applications requiring high stability and specific electronic characteristics.

This detailed overview provides a comprehensive understanding of trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane), covering its synthesis, reactions, applications, and unique features

生物活性

trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) is a synthetic compound characterized by its unique structure, which includes two cyclohexane rings and a 3,4-difluorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating receptor functions and enzyme activities.

- Molecular Formula : C20H28F2

- Molecular Weight : 306.441 g/mol

- CAS Number : 118164-50-4

- Structure : The compound features an ethyl bridge connecting two cyclohexane rings, with a difluorophenyl group that enhances its lipophilicity and biological interaction potential.

The biological activity of trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) is primarily attributed to its interaction with specific molecular targets:

- Receptor Modulation : The presence of fluorine atoms in the structure may facilitate stronger hydrogen bonding with biological receptors, potentially enhancing binding affinity and selectivity.

- Enzyme Interaction : The compound may also modulate the activity of certain enzymes by altering their conformation or blocking active sites.

In Vitro Studies

Research has demonstrated that trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) exhibits significant activity in various biological assays:

-

α7 Nicotinic Acetylcholine Receptors (nAChRs) : Studies indicate that compounds similar to trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) act as positive allosteric modulators at α7 nAChRs. These receptors are implicated in cognitive functions and neuroprotection.

Table data adapted from relevant studies .

Compound EC50 (µM) Max. Modulation (%) Compound A 0.18 1200 Compound B 0.14 600

Case Studies

Several case studies have explored the therapeutic potential of related compounds:

- Neuroprotective Effects : Compounds with similar structures have shown promise in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

- Anti-inflammatory Properties : Some derivatives have been evaluated for their ability to modulate inflammatory pathways, indicating a role in managing chronic inflammatory diseases.

特性

IUPAC Name |

4-[4-(4-ethylcyclohexyl)cyclohexyl]-1,2-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28F2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-12-19(21)20(22)13-18/h11-17H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDECTZREPSJUQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338644 |

Source

|

| Record name | 1~4~-Ethyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118164-50-4 |

Source

|

| Record name | 1~4~-Ethyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。